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molecular formula C11H13N3 B2841695 1-(2-Phenylethyl)-1H-pyrazol-3-amine CAS No. 876343-25-8

1-(2-Phenylethyl)-1H-pyrazol-3-amine

Cat. No. B2841695
M. Wt: 187.246
InChI Key: AWCAVAUAKIHFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07465726B2

Procedure details

To a solution of 3-nitro-1-phenethyl-1H-pyrazole (90 mg, 0.41 mmol) in ethyl acetate (2 mL) and ethanol (2 mL) was added 10% Pd—C (20 mg), the resulting mixture was stirred under hydrogen atmosphere overnight. TLC showed the reaction was complete. The catalyst was removed by filtration through a pad of celite, and the filtrate was concentrated under reduced pressure to give the title compound as colorless oil. LC-MS (ES, Pos.): 188 [MH+]. 1H NMR (CDCl3, 400 MHz): δ=3.10 (t, J=7.2 Hz, 2H), 3.64 (br s, 2H), 4.12 (t, J=7.2 Hz, 2H), 5.51 (d, J=2.3 Hz, 1H), 6.91 (d, J=2.3 Hz, 1H), 7.08-7.11 (m, 2H), 7.20-7.30 (m, 3H).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[CH:7][N:6]([CH2:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[N:5]=1)([O-])=O>C(OCC)(=O)C.C(O)C.[Pd]>[NH2:1][C:4]1[CH:8]=[CH:7][N:6]([CH2:9][CH2:10][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:5]=1

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=NN(C=C1)CCC1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred under hydrogen atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NN(C=C1)CCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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